molecular formula C21H15BrN2OS B185986 5-Methylnaphthalene-1-carboxylic acid CAS No. 4527-60-0

5-Methylnaphthalene-1-carboxylic acid

Cat. No.: B185986
CAS No.: 4527-60-0
M. Wt: 423.3 g/mol
InChI Key: UARWOTIGJWTZFE-UHFFFAOYSA-N
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Description

5-Methylnaphthalene-1-carboxylic acid is an organic compound belonging to the class of naphthoic acids. It is characterized by a naphthalene ring substituted at the 5th position with a methyl group and at the 1st position with a carboxylic acid group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Methylnaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methylnaphthalene-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methylnaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It has been shown to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, its anti-inflammatory properties are believed to result from the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylnaphthalene-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 5th position and the carboxylic acid group at the 1st position allows for unique reactivity and interactions compared to other naphthoic acids .

Properties

IUPAC Name

N-(2-bromophenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2OS/c1-13-10-11-20(26-13)19-12-15(14-6-2-4-8-17(14)23-19)21(25)24-18-9-5-3-7-16(18)22/h2-12H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARWOTIGJWTZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361126
Record name N-(2-bromophenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4527-60-0
Record name N-(2-bromophenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of identifying 3-methoxy-5-methylnaphthalene-1-carboxylic acid and 3-hydroxy-5-methylnaphthalene-1-carboxylic acid in Carzinophilin?

A1: The identification of both 3-methoxy-5-methylnaphthalene-1-carboxylic acid and 3-hydroxy-5-methylnaphthalene-1-carboxylic acid within the alkaline hydrolysate of Carzinophilin [] provides valuable structural information about this potent antitumor antibiotic. These compounds are likely fragments of the larger Carzinophilin molecule, and their presence helps researchers piece together the complex structure of this natural product. Understanding the structure of Carzinophilin is crucial for further investigations into its mechanism of action, potential for drug development, and synthesis of analogs with improved therapeutic properties.

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